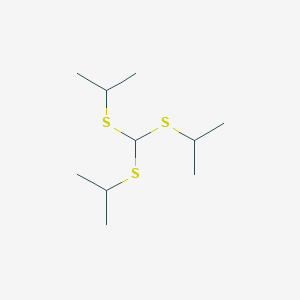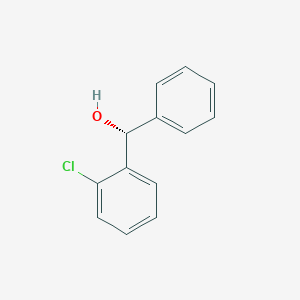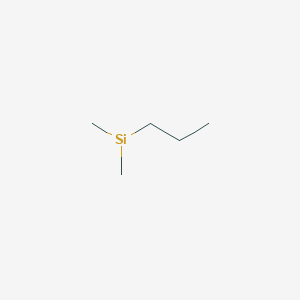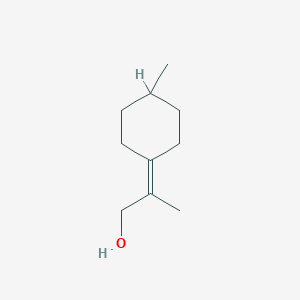
2-Acetamidoethyl acetate
Vue d'ensemble
Description
2-Acetamidoethyl acetate is an organic compound with the chemical formula C6H11NO3. It is also known as glycolylacetamide or N-acetyl-2-aminoethyl acetate. This compound is widely used in scientific research applications due to its unique properties and potential applications.
Applications De Recherche Scientifique
2-Acetamidoethyl acetate has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of chiral ligands for asymmetric synthesis. Additionally, it has potential applications in the field of materials science, such as the synthesis of polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Acetamidoethyl acetate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino and acetamido groups. It can also act as a chelating agent due to the presence of the two carbonyl groups.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Acetamidoethyl acetate. However, it has been reported to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Acetamidoethyl acetate in lab experiments include its high yield and low cost of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, its limited solubility in water can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-Acetamidoethyl acetate. One potential area of research is the development of new synthetic methods for this compound. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields, including materials science and medicine.
Conclusion
In conclusion, 2-Acetamidoethyl acetate is a unique organic compound with several potential applications in scientific research. Its synthesis method is simple and cost-effective, making it a popular choice for researchers. While there is limited information available on its biochemical and physiological effects, it has been shown to exhibit antibacterial and antifungal properties and inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the potential applications of this compound in various fields.
Propriétés
Numéro CAS |
16180-96-4 |
|---|---|
Nom du produit |
2-Acetamidoethyl acetate |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2-acetamidoethyl acetate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) |
Clé InChI |
SKPWGBMKZNVXFF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC(=O)C |
SMILES canonique |
CC(=O)NCCOC(=O)C |
Autres numéros CAS |
16180-96-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














